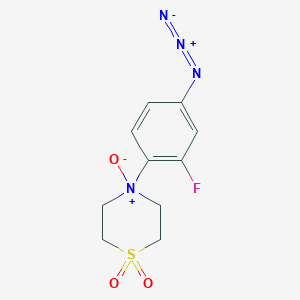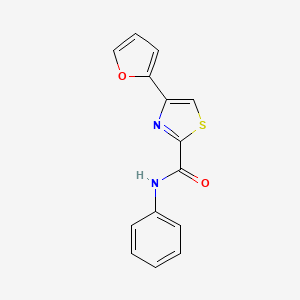
N-(6-Cyano-1,3-benzothiazol-2-yl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Cyano-1,3-benzothiazol-2-yl)-4-nitrobenzamide: is an organic compound that belongs to the class of benzothiazoles It is characterized by the presence of a cyano group at the 6th position of the benzothiazole ring and a nitrobenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Cyano-1,3-benzothiazol-2-yl)-4-nitrobenzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Cyano Group: The cyano group can be introduced at the 6th position of the benzothiazole ring through a nucleophilic substitution reaction using a suitable cyanating agent.
Coupling with 4-Nitrobenzoyl Chloride: The final step involves the coupling of the cyano-substituted benzothiazole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like palladium on carbon with hydrogen gas or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of N-(6-amino-1,3-benzothiazol-2-yl)-4-nitrobenzamide.
Substitution: Formation of various substituted benzothiazoles depending on the nucleophile used.
科学的研究の応用
N-(6-Cyano-1,3-benzothiazol-2-yl)-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of N-(6-Cyano-1,3-benzothiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The cyano and nitro groups play a crucial role in its binding affinity and reactivity. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(6-Cyano-1,3-benzothiazol-2-yl)benzamide
- Ethyl N-(6-cyano-1,3-benzothiazol-2-yl)carbamate
- N-(6-Cyano-1,3-benzothiazol-2-yl)-N’-ethylurea
Uniqueness
N-(6-Cyano-1,3-benzothiazol-2-yl)-4-nitrobenzamide is unique due to the presence of both cyano and nitro groups, which confer distinct chemical and biological properties
特性
CAS番号 |
919763-49-8 |
|---|---|
分子式 |
C15H8N4O3S |
分子量 |
324.3 g/mol |
IUPAC名 |
N-(6-cyano-1,3-benzothiazol-2-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C15H8N4O3S/c16-8-9-1-6-12-13(7-9)23-15(17-12)18-14(20)10-2-4-11(5-3-10)19(21)22/h1-7H,(H,17,18,20) |
InChIキー |
PWTDPIJUUDHPHZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)C#N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-Cyanophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12619927.png)


![6-(2-Amino-1-fluoroethyl)-9-bromobenzo[h]isoquinolin-1(2h)-one](/img/structure/B12619939.png)
![N-[6-(1H-Indazol-5-yl)naphthalen-2-yl]thiophene-2-carboxamide](/img/structure/B12619942.png)


![1-[4-(2-Methoxyethoxy)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B12619973.png)
![3-[2-(4-Chloroanilino)-2-oxoethyl]thiophene-2-carboxylic acid](/img/structure/B12619975.png)
![[(3S,5R,8R,9S,10R,13R,14S,17R)-10-formyl-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] nitrate](/img/structure/B12619981.png)
![(2S)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine](/img/structure/B12619986.png)
![N-cyclohexyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B12619992.png)
![2-chloro-N-(2-{[(chloroacetyl)amino]methyl}-3,3,5-trimethylcyclopentyl)acetamide](/img/structure/B12619998.png)
![N-(1-{Benzyl[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12620000.png)
